molecular formula C17H13ClN2O B12348211 7,8-Dimethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride

7,8-Dimethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride

Cat. No.: B12348211
M. Wt: 296.7 g/mol
InChI Key: WTLAXYQUYJMVLK-UHFFFAOYSA-N
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Description

7,8-Dimethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride is a chemical compound with the molecular formula C17H14ClN2O It is known for its unique structure, which includes a quinoline core substituted with pyridine and carbonyl chloride groups

Preparation Methods

The synthesis of 7,8-Dimethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the pyridine group and the carbonyl chloride functionality. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

7,8-Dimethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The pyridine and quinoline groups can participate in coupling reactions, forming larger, more complex molecules.

Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7,8-Dimethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7,8-Dimethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, resulting in various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Compared to other similar compounds, 7,8-Dimethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride is unique due to its specific substitution pattern and functional groups. Similar compounds include:

  • 7,8-Dimethylquinoline derivatives
  • Pyridine-substituted quinolines
  • Carbonyl chloride-containing quinolines

These compounds may share some chemical properties and reactivity but differ in their specific applications and biological activities.

Properties

Molecular Formula

C17H13ClN2O

Molecular Weight

296.7 g/mol

IUPAC Name

7,8-dimethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride

InChI

InChI=1S/C17H13ClN2O/c1-10-5-6-13-14(17(18)21)8-15(20-16(13)11(10)2)12-4-3-7-19-9-12/h3-9H,1-2H3

InChI Key

WTLAXYQUYJMVLK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)Cl)C

Origin of Product

United States

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